![molecular formula C9H11BO4 B11902772 [4-(Propanoyloxy)phenyl]boronic acid CAS No. 352535-90-1](/img/structure/B11902772.png)
[4-(Propanoyloxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Propionyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a propionyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(propionyloxy)phenyl)boronic acid typically involves the esterification of 4-hydroxyphenylboronic acid with propionic anhydride or propionyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (4-(propionyloxy)phenyl)boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Propionyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Esterification and Hydrolysis: The propionyloxy group can undergo esterification with alcohols or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: Propionyl chloride or propionic anhydride, bases like pyridine.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Esterification and Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
(4-(Propionyloxy)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of (4-(propionyloxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity . The compound’s reactivity with diols also makes it useful in sensing applications, where it can bind to specific biomolecules.
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic Acid: Used in similar applications but features a formyl group instead of a propionyloxy group.
4-Phenoxyphenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of a propionyloxy group.
Uniqueness: (4-(Propionyloxy)phenyl)boronic acid is unique due to its propionyloxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the propionyloxy group can participate in further chemical transformations.
Propriétés
Numéro CAS |
352535-90-1 |
|---|---|
Formule moléculaire |
C9H11BO4 |
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
(4-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Clé InChI |
MOTUHOYUGXTMLX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OC(=O)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


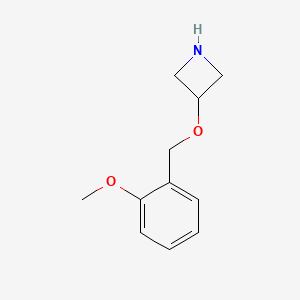
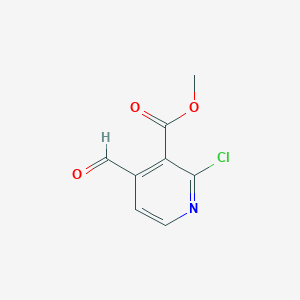
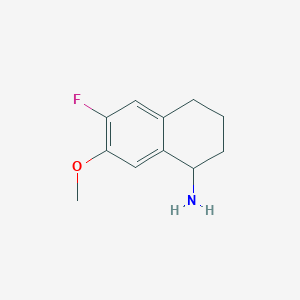
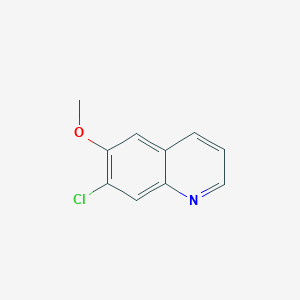
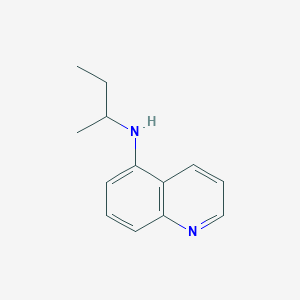
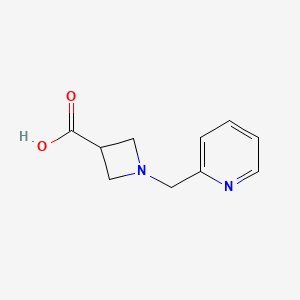

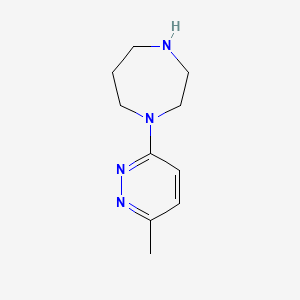
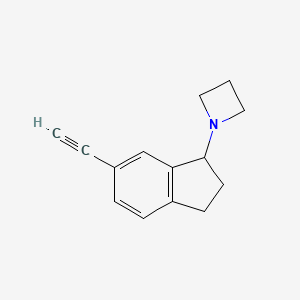
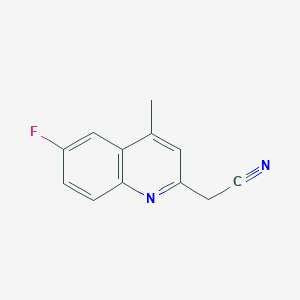
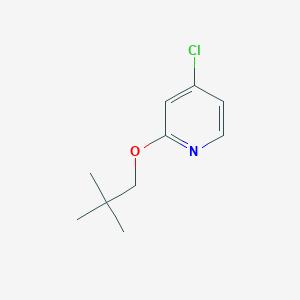
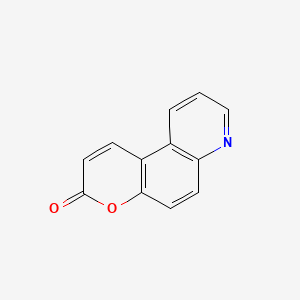
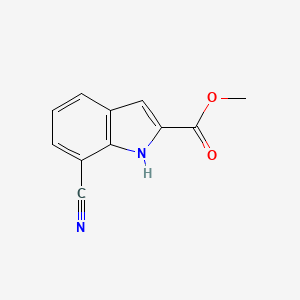
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
